molecular formula C14H15ClFNO3S2 B2357637 3-chloro-4-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1219906-52-1

3-chloro-4-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No. B2357637
CAS RN: 1219906-52-1
M. Wt: 363.85
InChI Key: VKVZIKDMXAYGIM-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound is a sulfonamide derivative and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Bioactivity Studies

Research has demonstrated the synthesis of new sulfonamide compounds, including variations similar to the specified chemical structure, to explore their bioactivity. For instance, studies have synthesized new benzenesulfonamide derivatives to investigate their cytotoxicity and potential as enzyme inhibitors. These compounds have shown interesting cytotoxic activities and strong inhibition of specific human cytosolic isoforms, which could be significant for anti-tumor activity studies and therapeutic applications (Gul et al., 2016).

Photodynamic Therapy and Cancer Treatment

Another study focused on the synthesis of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, showcasing high singlet oxygen quantum yields. Such compounds are significant for photodynamic therapy applications in cancer treatment, demonstrating good fluorescence properties and high singlet oxygen quantum yields, crucial for Type II photosensitization mechanisms (Pişkin et al., 2020).

Enzyme Inhibition for Therapeutic Potential

Further research synthesized N-substituted benzenesulfonamides to evaluate their inhibitory effects on enzymes like kynurenine 3-hydroxylase, which play a role in neurodegenerative diseases. Such compounds have shown high-affinity inhibition of this enzyme, offering a pathway for exploring treatments for conditions like Alzheimer's disease (Röver et al., 1997).

Development of New Pharmacophores

Studies have also involved the synthesis of diarylpyrazoles with substituted benzenesulfonamide moieties, aiming to develop new pharmacophores for anti-inflammatory and analgesic drugs. These compounds have been evaluated for their inhibitory activities against cyclooxygenase enzymes, contributing to the discovery of new therapeutic agents (Pal et al., 2003).

Crystal Structure Analysis for Drug Design

The analysis of crystal structures of related benzenesulfonamide derivatives has provided insights into the molecular interactions and three-dimensional architecture that influence the bioactivity of these compounds. This information is crucial for the rational design of drugs with improved efficacy and specificity (Rodrigues et al., 2015).

properties

IUPAC Name

3-chloro-4-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFNO3S2/c1-20-6-5-17(9-11-4-7-21-10-11)22(18,19)12-2-3-14(16)13(15)8-12/h2-4,7-8,10H,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVZIKDMXAYGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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